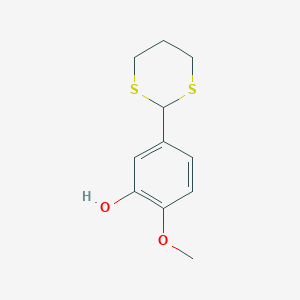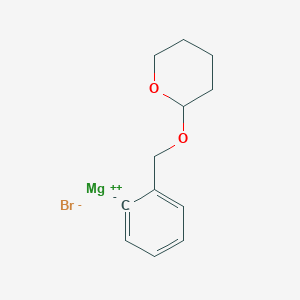
magnesium;2-(phenylmethoxy)oxane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-(phenylmethoxy)oxane;bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group and X is a halide. Grignard reagents are essential tools in the creation of complex organic molecules, making them invaluable in various fields such as pharmaceuticals, polymers, and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard reagents, including magnesium;2-(phenylmethoxy)oxane;bromide, are synthesized by reacting magnesium metal with an alkyl or aryl halide. The reaction is typically carried out in an anhydrous ether solvent to prevent the reagent from reacting with water. The magnesium inserts itself between the carbon and the halide, forming the Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-(phenylmethoxy)oxane;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Participates in redox reactions, although less commonly
Common Reagents and Conditions
Common reagents used with Grignard reagents include:
Carbonyl Compounds: Aldehydes and ketones are frequently used to form secondary and tertiary alcohols.
Acid Chlorides and Esters: React to form tertiary alcohols.
Epoxides: React to form alcohols through ring-opening reactions
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from nucleophilic addition to carbonyl compounds. Other products can include carboxylic acids when reacting with carbon dioxide .
Applications De Recherche Scientifique
Magnesium;2-(phenylmethoxy)oxane;bromide has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of magnesium;2-(phenylmethoxy)oxane;bromide involves nucleophilic addition to electrophilic carbon atoms. The Grignard reagent, being a strong nucleophile, attacks the electrophilic carbon atom in carbonyl compounds, leading to the formation of an alkoxide intermediate. This intermediate is then protonated to form the final alcohol product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.
Ethylmagnesium Bromide: Employed in the formation of carbon-carbon bonds in organic synthesis
Uniqueness
Magnesium;2-(phenylmethoxy)oxane;bromide is unique due to its specific structure, which allows for selective reactions with certain electrophiles. Its phenylmethoxy group provides additional reactivity and selectivity compared to simpler Grignard reagents .
Propriétés
Numéro CAS |
109946-59-0 |
|---|---|
Formule moléculaire |
C12H15BrMgO2 |
Poids moléculaire |
295.46 g/mol |
Nom IUPAC |
magnesium;2-(phenylmethoxy)oxane;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XDODXZCUEWOVHI-UHFFFAOYSA-M |
SMILES canonique |
C1CCOC(C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
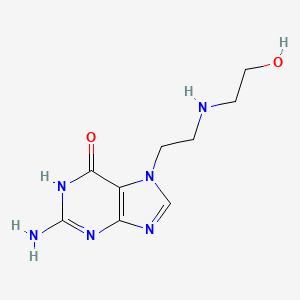

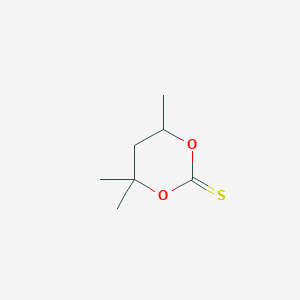
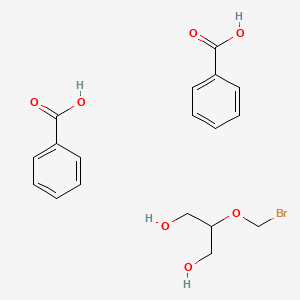
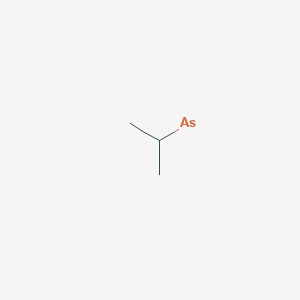
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

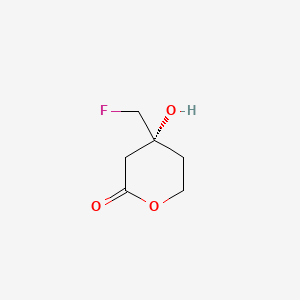

![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
